molecular formula C12H8BrNO2S B151683 (4-Bromophenyl)(4-nitrophenyl)sulfane CAS No. 21969-12-0

(4-Bromophenyl)(4-nitrophenyl)sulfane

Cat. No.: B151683
CAS No.: 21969-12-0
M. Wt: 310.17 g/mol
InChI Key: XWPBPDJTKDECOY-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(4-nitrophenyl)sulfane is a chemical compound with the molecular formula C12H8BrNO2S and a molecular weight of 310.17 g/mol . It appears as a light-yellow to brown powder or crystals . This compound is known for its unique structural properties, which include a bromophenyl group and a nitrophenyl group connected by a sulfane linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(4-nitrophenyl)sulfane typically involves the reaction of 4-bromothiophenol with 4-nitrochlorobenzene under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the sulfane linkage between the bromophenyl and nitrophenyl groups.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(4-nitrophenyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The sulfane linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 4-Aminophenyl(4-bromophenyl)sulfane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

One of the primary applications of (4-Bromophenyl)(4-nitrophenyl)sulfane is in organic synthesis. Its structure allows it to serve as a versatile intermediate in the synthesis of more complex organic molecules. For instance, it can be utilized in:

  • Cross-coupling reactions : The compound can participate in Suzuki or Heck reactions to form biphenyl derivatives, which are essential in pharmaceuticals and material science .
  • Functionalization : The presence of bromine and nitro groups makes it an excellent candidate for further functionalization, allowing chemists to introduce various substituents that can enhance biological activity or improve solubility .

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications due to its ability to interact with biological targets:

  • Antimicrobial agents : Compounds with similar structures have been studied for their antimicrobial properties. The nitro group can be reduced to amines, leading to derivatives that exhibit activity against various pathogens .
  • Cancer research : Some derivatives of sulfides and sulfoxides have shown promise in cancer treatment by inducing apoptosis in cancer cells. Research into the bioactivity of this compound could yield new anticancer agents .

Catalysis

The compound has also been investigated for its role in catalysis:

  • Organocatalysis : Studies have explored the use of sulfides like this compound as catalysts in oxidation reactions. For example, it can facilitate the conversion of sulfides to sulfoxides using mild conditions .
  • Electrophilic reactions : The electrophilic nature of the bromine atom allows it to engage in nucleophilic substitution reactions, making it useful for synthesizing various organosulfur compounds .

Case Study 1: Synthesis of Antimicrobial Agents

A study highlighted the synthesis of novel antimicrobial agents derived from this compound through reduction reactions that convert the nitro group into an amine. These derivatives were tested against common bacterial strains, showing significant antibacterial activity.

Case Study 2: Catalytic Oxidation

Research conducted on catalytic oxidation processes demonstrated that this compound could effectively catalyze the oxidation of sulfides to sulfoxides under mild conditions. This process not only showcased its catalytic efficiency but also provided insights into its mechanism of action at the molecular level.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(4-nitrophenyl)sulfane depends on its specific application. For instance, in biological systems, the compound may interact with cellular proteins or enzymes, leading to inhibition or activation of specific pathways. The bromophenyl and nitrophenyl groups can participate in various interactions, such as hydrogen bonding or π-π stacking, which can influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)(4-nitrophenyl)ether: Similar structure but with an ether linkage instead of a sulfane linkage.

    (4-Bromophenyl)(4-nitrophenyl)amine: Contains an amine group instead of a sulfane linkage.

    (4-Bromophenyl)(4-nitrophenyl)ketone: Features a ketone group in place of the sulfane linkage.

Uniqueness

(4-Bromophenyl)(4-nitrophenyl)sulfane is unique due to its sulfane linkage, which imparts distinct chemical and physical properties compared to its analogs

Biological Activity

Overview

(4-Bromophenyl)(4-nitrophenyl)sulfane, with the molecular formula C12_{12}H8_8BrNO2_2S and a molecular weight of 310.17 g/mol, is a compound that has garnered attention for its potential biological activities , including antimicrobial and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, including case studies and data tables.

The compound is synthesized through the reaction of 4-bromothiophenol with 4-nitrochlorobenzene. The synthesis can be optimized for industrial applications by adjusting reaction conditions such as temperature and solvent choice to improve yield and purity.

Antimicrobial Properties

Research indicates that compounds containing nitrophenyl groups often exhibit antimicrobial activity. In particular, this compound has been studied for its effectiveness against various bacterial strains. A study demonstrated that derivatives with nitrophenyl moieties showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria, suggesting that the presence of the nitro group enhances antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines, including pancreatic (PACA2) and lung carcinoma (A549) cells. The cytotoxicity was measured using the MTT assay, which assesses cell viability based on metabolic activity.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)
This compoundPACA253.5
This compoundA54934.9
Doxorubicin (control)PACA230.0
Doxorubicin (control)A54940.0

The results indicate that the compound exhibits significant cytotoxicity, particularly against the A549 cell line, where it demonstrated an IC50_{50} value lower than that of doxorubicin, a standard chemotherapy agent .

The proposed mechanism of action for this compound involves interaction with cellular proteins or enzymes, leading to inhibition or activation of specific pathways. The bromophenyl and nitrophenyl groups may participate in hydrogen bonding or π-π stacking interactions, which can influence the compound's biological activity.

Case Studies

  • Case Study on Anticancer Activity : In a recent study focusing on new derivatives containing nitrophenyl groups, it was found that compounds similar to this compound exhibited not only cytotoxic effects but also induced apoptosis in cancer cells through cell cycle arrest mechanisms .
  • Antioxidant Activity : The compound's antioxidant potential was assessed using DPPH scavenging assays. Results indicated a dose-dependent relationship in antioxidant activity compared to ascorbic acid, suggesting that derivatives of this compound could have protective effects against oxidative stress in biological systems .

Properties

IUPAC Name

1-(4-bromophenyl)sulfanyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO2S/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPBPDJTKDECOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302208
Record name (4-Bromophenyl)(4-nitrophenyl)sulfane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21969-12-0
Record name 21969-12-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149667
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Bromophenyl)(4-nitrophenyl)sulfane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1 equivalent of 1-iodo-4-nitrobenzene (IV) and 4-bromobenzenethiol (or a corresponding 4-substituted-benzenethiol) (V) were dissolved in EtOH. 8 equivalents of sodium bicarbonate were added and the mixture was stirred at reflux for 22 hours. The solvent was removed and the residue was suspended in water. The precipitate was filtered and washed with 1 M sodium hydroxide and water. The final product was obtained after re-crystallization from ethanol/water (yield: 60%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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